Activity vs. Dicyclohexanecarboxylate Donor
In a direct head-to-head comparison using identical MgCl₂-supported ZN catalyst formulations and propylene polymerization conditions, the catalyst prepared with 2,4-pentanediol dibenzoate (PDDB) exhibited superior catalytic activity relative to the catalyst prepared with 2,4-pentanediol dicyclohexanecarboxylate. This performance differential is attributed to the stronger electron-donating ability of the oxygen atom in the C=O bond of the benzoate group compared to the cyclohexanecarboxylate group, which enhances active site stability and Ti-center reactivity [1].
| Evidence Dimension | Catalyst activity (relative ranking) in propylene polymerization |
|---|---|
| Target Compound Data | Higher activity vs. 2,4-pentanediol dicyclohexanecarboxylate (PDDB exhibited superior performance; exact activity units from the original dataset are unavailable in the retrieved abstract but the ranking and mechanistic rationale are explicitly stated) |
| Comparator Or Baseline | 2,4-Pentanediol dicyclohexanecarboxylate – lower activity |
| Quantified Difference | Qualitatively higher for PDDB; abstract reports that stronger electron-donating power of O in C=O correlates directly with higher catalyst activity. |
| Conditions | MgCl₂-supported Ziegler-Natta catalyst preparation; bulk propylene polymerization (specific temperature/pressure not detailed in abstract). |
Why This Matters
For procurement decisions in ZN catalyst manufacturing, selecting the benzoate ester over the cyclohexanecarboxylate analog avoids activity penalties and ensures maximum polymer yield per unit of catalyst.
- [1] Sun, Z., Liu, H., & Gao, M. (2010). Performance of Catalyst with Different 2,4-Pentanediol Diester as Internal Donor. Petrochemical Technology, 39(11), 1236-1240. View Source
